molecular formula C19H24N4O2 B12740089 N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide CAS No. 81409-87-2

N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide

Cat. No.: B12740089
CAS No.: 81409-87-2
M. Wt: 340.4 g/mol
InChI Key: XIRNJQAQAMGOOZ-QXDOLYAVSA-N
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Description

N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process includes:

    Methylation: Introduction of methyl groups at specific positions on the ergoline skeleton.

    Carbamoylation: Formation of the carbamoyl group through reactions with methyl isocyanate or similar reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving continuous monitoring and adjustments to reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the ergoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors or enzymes. The mechanism involves binding to these targets, leading to modulation of biological pathways. For example, ergoline derivatives are known to interact with dopamine receptors, influencing neurotransmission and related physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cabergoline: Another ergoline derivative with similar structural features.

    Ergine: A naturally occurring ergoline alkaloid.

    Lysergic Acid Diethylamide: A well-known semi-synthetic ergoline derivative.

Uniqueness

N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide is unique due to its specific methyl and carbamoyl substitutions, which confer distinct chemical and biological properties compared to other ergoline derivatives. These modifications can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

CAS No.

81409-87-2

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

(6aR,9R)-N,7-dimethyl-N-(methylcarbamoyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C19H24N4O2/c1-20-19(25)23(3)18(24)12-7-14-13-5-4-6-15-17(13)11(9-21-15)8-16(14)22(2)10-12/h4-6,9,12,14,16,21H,7-8,10H2,1-3H3,(H,20,25)/t12-,14?,16-/m1/s1

InChI Key

XIRNJQAQAMGOOZ-QXDOLYAVSA-N

Isomeric SMILES

CNC(=O)N(C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C

Canonical SMILES

CNC(=O)N(C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Origin of Product

United States

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